molecular formula C18H38O<br>C18H38O<br>CH3(CH2)17OH B7769254 Stearyl alcohol CAS No. 68911-61-5

Stearyl alcohol

Cat. No.: B7769254
CAS No.: 68911-61-5
M. Wt: 270.5 g/mol
InChI Key: GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Description

Stearyl alcohol, also known as octadecan-1-ol, is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₆CH₂OH. It appears as white granules or flakes and is insoluble in water. This compound is widely used in various industries, including lubricants, resins, perfumes, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl alcohol is typically synthesized from stearic acid or certain fats through catalytic hydrogenation. This process involves the reduction of stearic acid in the presence of a catalyst, usually nickel, under high pressure and temperature .

Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of stearic acid derived from vegetable or animal fats. The process involves heating the stearic acid with hydrogen gas in the presence of a catalyst, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Stearyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Esterification: Carboxylic acids, acid catalysts.

    Etherification: Alkyl halides, bases.

Major Products Formed:

    Oxidation: Stearic acid.

    Esterification: Stearyl esters (e.g., stearyl acetate).

    Etherification: Stearyl ethers

Scientific Research Applications

Stearyl alcohol has numerous applications in scientific research:

Mechanism of Action

Stearyl alcohol acts primarily as an emulsifier and thickening agent. Its long hydrophobic chain interacts with hydrophobic substances, while the hydroxyl group interacts with water, stabilizing emulsions. This dual interaction allows it to form stable mixtures of oil and water, which is essential in many cosmetic and pharmaceutical formulations .

Comparison with Similar Compounds

    Cetyl alcohol (hexadecan-1-ol): Similar in structure but has a shorter carbon chain.

    Oleyl alcohol (octadecen-1-ol): Contains a double bond, making it unsaturated.

    Behenyl alcohol (docosanol): Has a longer carbon chain (22 carbons).

Uniqueness: Stearyl alcohol’s unique combination of a long hydrophobic chain and a hydroxyl group makes it particularly effective as an emulsifier and thickening agent. Its stability and low toxicity further enhance its suitability for use in a wide range of applications .

Properties

IUPAC Name

octadecan-1-ol
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InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCO
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Molecular Formula

Record name 1-OCTADECANOL
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DSSTOX Substance ID

DTXSID8026935
Record name 1-Octadecanol
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Molecular Weight

270.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.
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Boiling Point

210.5 °C at 15 mm Hg, 336 °C
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Flash Point

200 °C, 392 °F (200 °C) (Closed cup), 170 °C
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Solubility

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none
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Density

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid)
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Vapor Pressure

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133
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Mechanism of Action

... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes., ... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol., ... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective., After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain.
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Color/Form

Leaflets from ethanol, Unctuous white flakes or granules

CAS No.

112-92-5, 68911-61-5
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Melting Point

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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